

Retrospective Analysis of Methitural: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Methitural*

Cat. No.: *B1227589*

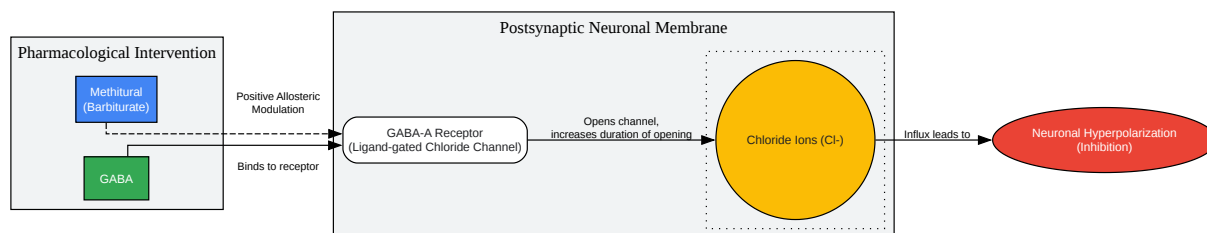
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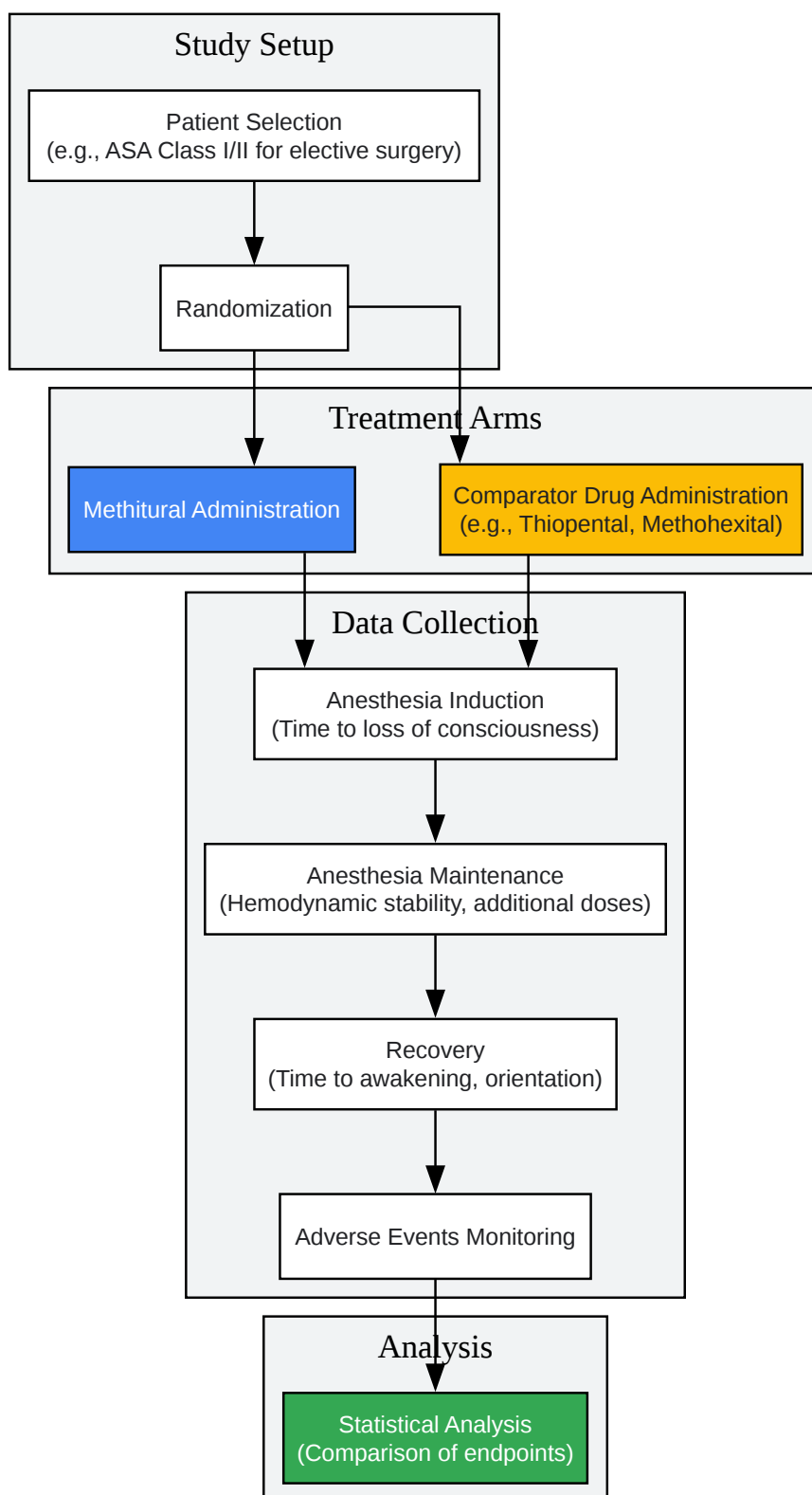
A deep dive into the clinical profile of the ultra-short-acting barbiturate, **Methitural**, reveals a drug that, despite its rapid onset and brief duration of action, failed to demonstrate significant advantages over its contemporaries, leading to its eventual withdrawal from the market. This guide provides a comparative analysis of **Methitural** against other sedative-hypnotics, based on the limited available data from its time in clinical use.

Methitural (also known as Neraval or Thiogenal) is a barbiturate derivative that was introduced in the 1950s as an ultra-short-acting intravenous anesthetic.[1][2] At a time when the landscape of intravenous anesthesia was dominated by drugs like thiopental, **Methitural** was explored for its potential in short surgical procedures.[1] However, its clinical use was short-lived, primarily due to its high cost and a lack of demonstrable superiority over existing alternatives.[1] A systematic review of the literature surrounding **Methitural** concluded that a scarcity of high-quality studies makes definitive conclusions about its efficacy and safety profile challenging.[1]

Mechanism of Action: The GABA-A Receptor

Like other barbiturates, **Methitural**'s primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This action leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability.





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